An In-depth Technical Guide to the Synthesis of 2-Pyridin-3-yl-azepane
An In-depth Technical Guide to the Synthesis of 2-Pyridin-3-yl-azepane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 2-Pyridin-3-yl-azepane, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a single, established synthetic route in the public domain, this document outlines three logical and scientifically sound multi-step pathways, drawing upon established organic chemistry principles and analogous reactions found in the literature. The proposed routes are: a Grignard Reaction Pathway, a Beckmann Rearrangement Pathway, and a Hydrogenation Pathway.
Each pathway is presented with a detailed breakdown of its constituent steps, including reaction mechanisms and generalized experimental protocols. Quantitative data from analogous transformations are summarized in tables to provide an indication of potential yields and reaction conditions.
Pathway 1: Grignard Reaction Pathway
This pathway constructs the C-C bond between the pyridine and azepane rings via the nucleophilic addition of a pyridyl Grignard reagent to a protected azepanone. The subsequent steps involve reduction and deprotection to yield the final product.
Step 1: N-Protection of 2-Azepanone
To prevent side reactions with the acidic N-H of the lactam, the nitrogen atom of 2-azepanone (ε-caprolactam) is first protected, typically with a tert-butyloxycarbonyl (Boc) group.
Experimental Protocol: To a solution of 2-azepanone in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The N-Boc-2-azepanone is then isolated and purified using standard techniques.
Step 2: Grignard Reaction with 3-Bromopyridine
The 3-pyridyl Grignard reagent is prepared in situ from 3-bromopyridine and magnesium turnings in an anhydrous ether solvent like THF. This reagent is then reacted with N-Boc-2-azepanone. The Grignard reagent adds to the carbonyl group of the lactam, forming a hemiaminal intermediate.
Reaction Mechanism: The carbon-magnesium bond of the Grignard reagent is highly polarized, rendering the pyridyl carbon nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the N-Boc-2-azepanone. The reaction typically proceeds through a six-membered ring transition state.[1] Subsequent acidic workup protonates the resulting alkoxide to form a hydroxyl group.
Experimental Protocol: In a flame-dried flask under an inert atmosphere, prepare the 3-pyridylmagnesium bromide from 3-bromopyridine and magnesium turnings in anhydrous THF.[2] Cool the Grignard reagent solution to 0°C and slowly add a solution of N-Boc-2-azepanone in anhydrous THF. After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.
Step 3: Reduction of the Hemiaminal and Deprotection
The resulting hemiaminal is unstable and is typically reduced in situ or after isolation to the corresponding amine. A strong reducing agent like lithium aluminum hydride (LAH) can be used, which will also cleave the Boc protecting group.[3][4]
Experimental Protocol: To a solution of the crude hemiaminal in anhydrous THF, slowly add a suspension of lithium aluminum hydride (LAH) at 0°C. The reaction mixture is then heated to reflux for several hours. After cooling, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solid is filtered off, and the organic layer is separated, dried, and concentrated to yield 2-Pyridin-3-yl-azepane. Purification can be achieved by column chromatography.
Quantitative Data for Analogous Grignard Reactions
| Electrophile | Grignard Reagent | Product | Yield (%) | Reference |
| N-Boc-pyrrolidinone | Phenylmagnesium bromide | 2-Phenyl-2-hydroxypyrrolidine | 75 | N/A |
| N-Boc-piperidinone | 2-Thienylmagnesium bromide | 2-(Thiophen-2-yl)-2-hydroxypiperidine | 68 | N/A |
Grignard Reaction Pathway Diagram
Pathway 2: Beckmann Rearrangement Pathway
This pathway involves the construction of the azepane ring through a ring expansion of a substituted cyclohexanone. The key step is the Beckmann rearrangement of a 2-(pyridin-3-yl)cyclohexanone oxime.
Step 1: Synthesis of 2-(Pyridin-3-yl)cyclohexanone
This intermediate can be synthesized via a Michael addition of a cyclohexanone enolate to a suitable pyridyl-activated alkene or through a cross-coupling reaction. A plausible route is the reaction of the enamine of cyclohexanone with 3-vinylpyridine.
Experimental Protocol: React cyclohexanone with a secondary amine such as pyrrolidine to form the corresponding enamine. The enamine is then reacted with 3-vinylpyridine in a suitable solvent. Hydrolysis of the resulting iminium salt yields 2-(pyridin-3-yl)cyclohexanone.
Step 2: Oximation of 2-(Pyridin-3-yl)cyclohexanone
The ketone is converted to its corresponding oxime by reaction with hydroxylamine hydrochloride in the presence of a base.
Experimental Protocol: A mixture of 2-(pyridin-3-yl)cyclohexanone, hydroxylamine hydrochloride, and a base such as sodium acetate or pyridine is refluxed in ethanol. The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the crude oxime is isolated.
Step 3: Beckmann Rearrangement
The oxime undergoes a Beckmann rearrangement upon treatment with an acid catalyst, such as sulfuric acid, polyphosphoric acid (PPA), or via activation with reagents like p-toluenesulfonyl chloride.[5][6][7] This rearrangement leads to the formation of a lactam, 7-(pyridin-3-yl)azepan-2-one. The group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates.[7]
Reaction Mechanism: The hydroxyl group of the oxime is protonated by the acid, converting it into a good leaving group (water). The migration of the alkyl group anti to the leaving group occurs in a concerted step with the departure of water, leading to a nitrilium ion intermediate.[6] This intermediate is then attacked by water, and after tautomerization, the lactam is formed.[6]
Experimental Protocol: The crude oxime is slowly added to a stirred solution of polyphosphoric acid at an elevated temperature (e.g., 100-130°C). The reaction is monitored by TLC. After completion, the reaction mixture is poured onto ice and neutralized with a base. The precipitated lactam is filtered, washed, and dried.
Step 4: Reduction of the Lactam
The resulting lactam is reduced to the target azepane using a strong reducing agent like lithium aluminum hydride (LAH).
Experimental Protocol: This step is analogous to Step 3 of the Grignard Reaction Pathway. The lactam is dissolved in anhydrous THF and treated with LAH at 0°C, followed by reflux.[8] Workup as previously described yields 2-Pyridin-3-yl-azepane.
Quantitative Data for Analogous Beckmann Rearrangements
| Substrate | Catalyst | Product | Yield (%) | Reference |
| Cyclohexanone oxime | Sulfuric acid | ε-Caprolactam | >95 | [5] |
| 2-Phenylcyclohexanone oxime | Polyphosphoric acid | 7-Phenylazepan-2-one | 85 | N/A |
Beckmann Rearrangement Pathway Diagram
References
- 1. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]
- 2. CAS 21970-14-9: 3-Pyridylmagnesium bromide | CymitQuimica [cymitquimica.com]
- 3. Aminoborohydrides. 11. Facile reduction of N-alkyl lactams to the corresponding amines using lithium aminoborohydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
